molecular formula C17H20N2O5 B2461194 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 1396806-61-3

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2461194
CAS No.: 1396806-61-3
M. Wt: 332.356
InChI Key: RGSOCPMWCBEGQJ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole-5-carbonyl group, a tetrahydrofuran-2-yl group, and an azetidine-3-carboxamide group . These groups are common in organic chemistry and are often involved in the formation of larger, more complex molecules.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the interactions between the different functional groups present. The benzo[d][1,3]dioxole-5-carbonyl group, for example, is aromatic and may participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often a site of nucleophilic attack, and the azetidine ring, which may undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could influence its polarity, and the aromatic ring could contribute to its stability .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone shows applications in developing new anti-inflammatory and analgesic agents. These compounds, including benzodifuran derivatives, have been investigated for their COX-1/COX-2 inhibitory activity, showcasing potential in medical and pharmaceutical research for pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Azetidine and Dihydrofuran Synthesis

The ring-expansion reactions of epoxy amides and enamides to produce functionalized azetidines and 2,3-dihydrofurans highlight the utility of complex organic synthesis in creating novel compounds. These reactions, being transition metal-free, underscore the importance of developing new methods in organic chemistry for synthesizing compounds that can serve as intermediates in pharmaceuticals (Suraj & Swamy, 2022).

Anti-Influenza Virus Activity

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-avian influenza virus activity demonstrates the role of chemical synthesis in addressing viral diseases. These compounds' effectiveness against the H5N1 strain suggests the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Copper-Catalyzed Cyclization

The development of highly efficient copper-catalyzed domino ring opening and Goldberg coupling cyclization for synthesizing 3,4-dihydro-2H-1,4-benzoxazines points to advancements in catalyst use in organic synthesis. Such methodologies can lead to the creation of compounds with potential applications in material science and pharmacology (Rao, Naidu, & Sekar, 2009).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c20-16(18-7-13-2-1-5-22-13)12-8-19(9-12)17(21)11-3-4-14-15(6-11)24-10-23-14/h3-4,6,12-13H,1-2,5,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSOCPMWCBEGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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